5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole

TRPV1 antagonist Pain research Ion channel pharmacology

This racemic benzimidazole-pyrrolidine scaffold is a validated TRPV1 antagonist hit (IC50 1.99 μM) with confirmed CNS drug-like physicochemical properties (cLogP 2.64, TPSA 40.71 Ų). The 5-chloro substituent provides a synthetic handle for SAR expansion via cross-coupling, while the racemic nature (S-enantiomer CAS 944030-64-2) offers a model system for chiral separation method development. Strategic for hit-to-lead optimization targeting low-nanomolar potency. Secure your research supply today.

Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
CAS No. 1035841-23-6
Cat. No. B1521294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole
CAS1035841-23-6
Molecular FormulaC11H12ClN3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC3=C(N2)C=C(C=C3)Cl
InChIInChI=1S/C11H12ClN3/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9/h3-4,6,9,13H,1-2,5H2,(H,14,15)
InChIKeyWTWLSXNDPSJKCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole (CAS 1035841-23-6): Technical Baseline for Benzimidazole-Pyrrolidine Scaffold Selection


5-Chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole (CAS 1035841-23-6) is a heterocyclic small molecule characterized by a benzimidazole core substituted with a 5-chloro group and a pyrrolidin-2-yl moiety at the 2-position (molecular formula C11H12ClN3, molecular weight 221.68 g/mol) . The compound is commercially available as a research-grade building block at ≥95% purity . This scaffold belongs to the class of benzimidazole derivatives bearing a pyrrolidine substituent, a structural motif recognized in medicinal chemistry for its utility in kinase inhibitor design and receptor antagonist programs .

Procurement Consideration: Why 5-Chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole Cannot Be Interchanged with Unsubstituted or Regioisomeric Benzimidazole Analogs


The benzimidazole-pyrrolidine scaffold exhibits pronounced structure-activity sensitivity to ring substitution patterns. In closely related HCV NS5A inhibitor programs, the inclusion of a 4-methyl group on the pyrrolidine profoundly increased genotype 1a potency in multiple scaffold classes, demonstrating that even subtle substituent modifications can produce >10-fold activity differentials [1]. Furthermore, the pyrrolidine linker series developed as second-generation TRPV1 antagonists was explicitly designed to mitigate the hyperthermic side-effects observed with first-generation antagonists such as BCTC, establishing that linker and substituent choices are not merely potency-driven but directly impact therapeutic index [2]. Generic substitution of the 5-chloro benzimidazole core with unsubstituted, 4-substituted, or regioisomeric variants cannot be assumed to preserve biological activity or selectivity profile.

Product-Specific Quantitative Evidence: 5-Chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole (CAS 1035841-23-6) Comparative Performance Data


TRPV1 Antagonist Activity: Quantitative Potency Baseline for In Vitro Pain Target Screening

The compound exhibits antagonist activity at human TRPV1 with an IC50 of 1.99 × 10³ nM (1.99 μM) when assessed for inhibition of pH 6.0–6.3-induced activation in CHOK1 cells [1]. This micromolar potency positions the compound as a baseline scaffold for TRPV1 antagonist development. For context, optimized pyrrolidinyl-linker TRPV1 antagonists in the same chemical series have been reported with IC50 values in the 15–38 nM range against capsaicin-induced activation [2], indicating that the unoptimized 5-chloro-2-(pyrrolidin-2-yl) core provides a starting point for structure-guided optimization with the potential for approximately 50- to 130-fold potency improvement through systematic substitution.

TRPV1 antagonist Pain research Ion channel pharmacology

Lipophilicity Profile (cLogP 2.64): Favorable CNS Drug-Like Properties for Lead Optimization

The compound has a calculated LogP (cLogP) of 2.64 and a topological polar surface area (TPSA) of 40.71 Ų . These values fall within optimal CNS drug-like space parameters (cLogP 2–4; TPSA <70 Ų for CNS penetration). For comparison, the clinically advanced PARP inhibitor veliparib (ABT-888), which also contains a benzimidazole-pyrrolidine core, has a reported cLogP of approximately 1.0 [1]. The higher lipophilicity of the target compound (ΔLogP ≈ +1.6) may confer differential membrane permeability and CNS distribution characteristics relative to more polar benzimidazole-pyrrolidine analogs.

CNS drug discovery Lipophilicity Physicochemical property

Chirality at Pyrrolidine 2-Position: Enantiomer-Dependent Activity in Benzimidazole-Pyrrolidine Scaffolds

The compound as supplied (CAS 1035841-23-6) is racemic at the pyrrolidine 2-position. Notably, the (S)-enantiomer is registered separately under CAS 944030-64-2, indicating that stereochemistry is a critical determinant of biological activity in this scaffold . In closely related benzimidazole-pyrrolidine PARP inhibitors, the (R)-enantiomer (as in veliparib and A-966492) is exclusively responsible for nanomolar enzymatic and cellular potency, with the (S)-enantiomer typically exhibiting 10- to >100-fold reduced activity [1]. This class-level pattern establishes that racemic material serves as a screening tool, while enantiopure procurement is essential for SAR validation and lead optimization.

Chiral separation Enantioselective synthesis Stereochemistry-activity relationship

5-Chloro Substitution: Contrasting Effects on Potency Across Biological Targets

The 5-chloro substituent modulates electronic properties of the benzimidazole core (inductive electron-withdrawing effect) and can participate in halogen bonding interactions with target proteins. In antiviral applications, 5-chloro benzimidazole derivatives demonstrated significant inhibition of poliovirus cytopathic effects whereas the parent (unsubstituted) compound was inactive, representing a qualitative activity switch from inactive to active [1]. However, in TRPV1 antagonist programs, the 5-chloro compound exhibited only modest micromolar potency (IC50 1.99 μM) [2] while other substitution patterns achieved low nanomolar potency, demonstrating that 5-chloro substitution effects are target-dependent and cannot be generalized across therapeutic programs.

Halogen substitution SAR Benzimidazole optimization Electron-withdrawing group effects

Benzimidazole-Pyrrolidine Chemical Space Positioning: Intermediate Molecular Weight for Lead-Like Optimization

With molecular weight 221.68 g/mol, the compound occupies an intermediate position between fragment-sized molecules (<200 Da) and fully optimized lead compounds (>300 Da) . For comparison, the clinically validated benzimidazole-pyrrolidine PARP inhibitor veliparib has MW 244.3 g/mol, while the more optimized A-966492 has MW 398.4 g/mol [1]. The target compound's lower molecular weight relative to optimized leads provides greater synthetic tractability for diversification while maintaining a lead-like property profile amenable to further optimization without violating Lipinski parameters.

Lead-like properties Chemical space analysis Fragment-based drug discovery

High-Value Research and Industrial Applications for 5-Chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole (CAS 1035841-23-6)


TRPV1 Antagonist Scaffold for Pain Target Screening and Structure-Guided Optimization

The compound serves as a validated starting point for TRPV1 antagonist development, with confirmed target engagement (IC50 1.99 μM in pH-induced activation assays [1]). Its moderate potency and favorable physicochemical profile (cLogP 2.64, TPSA 40.71 Ų ) make it suitable for hit-to-lead optimization campaigns where the goal is to improve potency toward the 15–38 nM range observed for optimized pyrrolidinyl-linker TRPV1 antagonists [2].

Chiral Separation Method Development and Enantioselective Synthesis Optimization

The racemic nature of CAS 1035841-23-6, with the (S)-enantiomer separately registered under CAS 944030-64-2 [1], provides a model system for developing and validating chiral separation methodologies (HPLC, SFC) and enantioselective synthetic routes to benzimidazole-pyrrolidine scaffolds, where enantiomer-dependent activity differentials exceeding 100-fold have been documented in related PARP inhibitor programs .

CNS-Targeted Medicinal Chemistry Lead Generation

With cLogP 2.64 and TPSA 40.71 Ų [1], the compound resides within optimal CNS drug-like space and provides a moderately lipophilic alternative to more polar benzimidazole-pyrrolidine derivatives such as veliparib (cLogP ≈ 1.0) . This profile supports CNS drug discovery programs requiring a benzimidazole-pyrrolidine core with favorable predicted blood-brain barrier permeability.

Benzimidazole Core SAR Exploration via 5-Position Diversification

The 5-chloro substituent provides a synthetic handle for further derivatization (e.g., cross-coupling reactions, nucleophilic aromatic substitution) to explore SAR at the benzimidazole 5-position. As demonstrated in antiviral studies, 5-chloro substitution can qualitatively switch biological activity from inactive to active relative to the unsubstituted parent [1], making this compound a strategic intermediate for generating focused analog libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-chloro-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.